2-methyl-N-(pentan-3-yl)pyridin-3-amine
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Overview
Description
2-methyl-N-(pentan-3-yl)pyridin-3-amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access due to its sterically hindered structure, making it valuable for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pentan-3-yl)pyridin-3-amine involves innovative hydroamination methods. One such method, reported by Baran and coworkers, utilizes practical olefin hydroamination with nitroarenes . The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the successful formation of the compound.
Industrial Production Methods
Industrial production of this compound is not widely documented due to its challenging synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(pentan-3-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives with altered alkyl chains.
Scientific Research Applications
2-methyl-N-(pentan-3-yl)pyridin-3-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: For the development of drug candidates targeting specific biological pathways.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-(pentan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s sterically hindered structure allows it to bind selectively to certain enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpentan-2-yl)pyridin-3-amine
- 2-methoxy-N-(1-methylcyclohexyl)pyridin-3-amine
- 3-(2-methoxypyridin-3-yl)amino-3-methylbutan-1-ol
Uniqueness
2-methyl-N-(pentan-3-yl)pyridin-3-amine is unique due to its sterically hindered structure, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in drug development and organic synthesis .
Properties
Molecular Formula |
C11H18N2 |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methyl-N-pentan-3-ylpyridin-3-amine |
InChI |
InChI=1S/C11H18N2/c1-4-10(5-2)13-11-7-6-8-12-9(11)3/h6-8,10,13H,4-5H2,1-3H3 |
InChI Key |
YJAMAWDRFHKDGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=C(N=CC=C1)C |
Origin of Product |
United States |
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